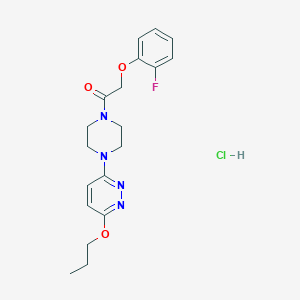

2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride

Description

The target compound, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride, is a synthetic small molecule featuring:

- A 2-fluorophenoxy substituent linked to an ethanone backbone.

- A piperazine ring substituted with a 6-propoxypyridazin-3-yl group.

- A hydrochloride salt formulation for enhanced solubility.

Propriétés

IUPAC Name |

2-(2-fluorophenoxy)-1-[4-(6-propoxypyridazin-3-yl)piperazin-1-yl]ethanone;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23FN4O3.ClH/c1-2-13-26-18-8-7-17(21-22-18)23-9-11-24(12-10-23)19(25)14-27-16-6-4-3-5-15(16)20;/h3-8H,2,9-14H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MHAPHWVLDHQSGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=NN=C(C=C1)N2CCN(CC2)C(=O)COC3=CC=CC=C3F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24ClFN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride typically involves multiple synthetic steps:

Formation of the Fluorophenoxy Intermediate: This step may include the reaction of fluorophenol with an appropriate halogenating agent under controlled conditions.

Synthesis of the Propoxypyridazinyl Intermediate:

Coupling Reaction: The final product is obtained by coupling the fluorophenoxy intermediate with the propoxypyridazinyl-piperazinyl intermediate using specific reagents and catalysts to form the desired ethanone compound.

Industrial Production Methods

Industrial production methods for this compound usually involve optimization of reaction conditions to maximize yield and purity. This includes careful control of temperature, pressure, and the use of efficient catalysts. Scalability is key to industrial production, requiring robust and reproducible synthetic routes.

Analyse Des Réactions Chimiques

Types of Reactions it Undergoes

Oxidation: 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride can undergo oxidation reactions, which may lead to the formation of hydroxylated or ketone derivatives.

Reduction: The compound can also be reduced, potentially yielding secondary alcohols or other reduced forms.

Substitution: It is capable of undergoing substitution reactions, particularly at the fluorophenoxy and piperazinyl positions.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide, potassium permanganate, or other strong oxidizing agents under appropriate conditions.

Reduction: Sodium borohydride or lithium aluminum hydride are commonly used as reducing agents.

Substitution: Reagents like alkyl halides or acyl chlorides are often utilized for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the conditions and reagents used but can include hydroxylated, ketone, or substituted derivatives of the original compound.

Applications De Recherche Scientifique

Chemistry

In chemistry, 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride serves as a useful reagent in the synthesis of more complex organic molecules and as a starting material for the development of novel compounds.

Biology

In biological research, this compound may be investigated for its potential interactions with various biological targets, including enzymes and receptors, which can provide insights into its biochemical effects and therapeutic potential.

Medicine

Medicinal research focuses on the compound’s pharmacological properties, exploring its potential as a candidate for drug development. Studies may include its efficacy, safety, and mechanism of action in treating specific medical conditions.

Industry

In the industrial sector, the compound may be employed in the development of new materials, coatings, or as an intermediate in the synthesis of other valuable chemicals.

Mécanisme D'action

The mechanism by which 2-(2-Fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects involves its interaction with molecular targets, such as enzymes or receptors. The pathways affected by these interactions can vary depending on the specific biological context but often involve modulation of biochemical pathways that regulate cellular processes.

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Key Structural Differences

*Hypothetical values based on structural similarity.

Structural Insights:

- The naphthalen-2-yloxy analog (CAS 1189447-55-9) shares the piperazine-pyridazine-ethanone backbone with the target compound but differs in its bulkier aromatic substituent. This may reduce solubility compared to the 2-fluorophenoxy group, which is smaller and more polar .

- The patent compounds (EP 2 402 347 A1) replace the pyridazine core with a thieno[2,3-d]pyrimidine scaffold and incorporate indazole and morpholino groups, suggesting distinct biological targets (e.g., kinase inhibitors) .

Physicochemical and Pharmacological Comparisons

Solubility and Bioavailability:

- The naphthalen-2-yloxy analog lacks reported solubility data, but its molecular weight (442.9) and lipophilic naphthyl group suggest moderate-to-poor aqueous solubility. The target compound’s 2-fluorophenoxy group may improve solubility due to reduced steric hindrance and increased polarity .

- Patent compounds with morpholino substituents (e.g., Patent Compound 1) likely exhibit enhanced solubility due to morpholine’s hydrophilic nature .

Binding Affinity Hypotheses:

- The pyridazine-piperazine core in the target compound and its naphthyl analog may interact with serotonin or dopamine receptors , common targets for piperazine derivatives.

- In contrast, the patent compounds’ thieno-pyrimidine and indazole motifs are hallmarks of kinase inhibitors (e.g., PI3K/mTOR pathways), indicating divergent mechanisms .

Research Findings and Limitations

- Naphthalen-2-yloxy Analog (CAS 1189447-55-9): No biological data is provided, but its structural similarity to CNS-active piperazines warrants further testing for receptor affinity .

- Patent Compounds (EP 2 402 347 A1): These are likely optimized for kinase inhibition, as morpholino and indazole groups are prevalent in oncology candidates.

- Target Compound: The 2-fluorophenoxy group may confer metabolic stability compared to the naphthyl analog, as fluorine often reduces cytochrome P450-mediated degradation.

Q & A

Q. What experimental approaches are recommended for synthesizing 2-(2-fluorophenoxy)-1-(4-(6-propoxypyridazin-3-yl)piperazin-1-yl)ethanone hydrochloride with high purity?

Synthesis typically involves multi-step nucleophilic substitution and coupling reactions. Key steps include:

- Piperazine functionalization : React 6-propoxypyridazine-3-amine with a piperazine derivative under Buchwald-Hartwig conditions to install the piperazine moiety.

- Ethanone linkage : Couple the fluorophenoxy group via a ketone bridge using a Friedel-Crafts acylation or similar method.

- Hydrochloride salt formation : Treat the final product with HCl in anhydrous ethanol.

Purification via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, chloroform/methanol gradient) is critical to achieve >95% purity. Monitor reaction progress using LC-MS and confirm purity via HPLC .

Q. How can structural characterization of this compound be optimized using crystallographic and spectroscopic methods?

- X-ray crystallography : Single-crystal X-ray diffraction (e.g., STOE IPDS 2 diffractometer with graphite-monochromated Mo-Kα radiation) provides precise bond lengths, angles, and stereochemistry. For example, related piperazine derivatives show triclinic crystal systems (space group P1) with unit cell parameters a = 8.9168 Å, b = 10.7106 Å, c = 13.5147 Å .

- Spectroscopic validation : Use H/C NMR to confirm proton environments (e.g., fluorophenyl aromatic signals at δ 7.2–7.8 ppm) and FT-IR for ketone (C=O stretch ~1700 cm) and piperazine (N-H bend ~1600 cm) identification.

Advanced Research Questions

Q. How can researchers resolve contradictions in receptor binding affinity data across different assay systems?

Discrepancies may arise from assay conditions (e.g., pH, temperature) or stereochemical variations. Strategies include:

- Comparative docking studies : Use molecular dynamics simulations to assess binding pocket interactions. For example, fluorophenyl groups may exhibit variable π-π stacking in serotonin receptors depending on protonation states .

- Control experiments : Validate assays with known agonists/antagonists (e.g., ketanserin for 5-HT receptors) and standardize buffer systems (e.g., Tris-HCl vs. HEPES).

- Data normalization : Express results as percentage inhibition relative to positive controls to minimize inter-assay variability.

Q. What methodologies are effective for analyzing the compound’s pharmacokinetic properties in preclinical models?

-

In vitro ADME profiling :

- Metabolic stability : Incubate with liver microsomes (human or rodent) and quantify parent compound via LC-MS/MS.

- Plasma protein binding : Use equilibrium dialysis to measure unbound fraction.

-

In vivo pharmacokinetics : Administer intravenously/orally to rodents and collect plasma samples at timed intervals. Key parameters:

Parameter Typical Range Method 2–4 hours Non-compartmental analysis 1–3 µg/mL HPLC-UV detection Bioavailability 20–40% AUC comparison (IV vs. oral)

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

- Co-solvent systems : Use DMSO (≤0.1% v/v) or cyclodextrin-based formulations to enhance solubility without disrupting cell viability.

- pH adjustment : Prepare stock solutions in mildly acidic buffers (pH 4–5) if the compound exhibits pH-dependent solubility.

- Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles can improve dissolution rates and bioavailability .

Data Contradiction Analysis

Q. How should researchers interpret conflicting results in cytotoxicity assays across cell lines?

- Cell line specificity : Compare genetic profiles (e.g., overexpression of efflux transporters like P-gp in MDR1-transfected cells).

- Proliferation rates : Normalize IC values to doubling times; fast-growing cells may show artificially low IC.

- Mitochondrial interference : Confirm results with ATP-based assays (e.g., CellTiter-Glo) to rule out false positives from metabolic inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.